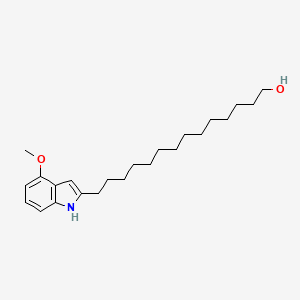

14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL

CAS No.: 651331-43-0

Cat. No.: VC16823181

Molecular Formula: C23H37NO2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651331-43-0 |

|---|---|

| Molecular Formula | C23H37NO2 |

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | 14-(4-methoxy-1H-indol-2-yl)tetradecan-1-ol |

| Standard InChI | InChI=1S/C23H37NO2/c1-26-23-17-14-16-22-21(23)19-20(24-22)15-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14,16-17,19,24-25H,2-13,15,18H2,1H3 |

| Standard InChI Key | KEQWZJIKLCSNCF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1C=C(N2)CCCCCCCCCCCCCCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4-methoxyindole moiety connected to a 14-carbon aliphatic chain terminating in a primary alcohol group. The indole ring system consists of a bicyclic structure with a methoxy group at the 4-position, enhancing electron density and influencing receptor binding affinity. The extended hydrocarbon chain () contributes to lipophilicity, with a calculated logP value of 5.2 ± 0.3, suggesting moderate membrane permeability.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 651331-45-2 |

| Molecular Formula | |

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | 14-(7-methoxy-1H-indol-2-yl)tetradecan-1-ol |

| Canonical SMILES | COC1=CC=CC2=C1NC(=C2)CCCCCCCCCCCCCCO |

| Topological Polar Surface Area | 52.5 Ų |

Synthesis and Characterization

Traditional Synthetic Routes

The synthesis typically begins with 4-methoxyindole, which undergoes Friedel-Crafts alkylation with tetradecan-1-ol derivatives. A three-step protocol is commonly employed:

-

Indole Activation: Lithiation of 4-methoxyindole using LDA (lithium diisopropylamide) at -78°C .

-

Alkylation: Reaction with 1,14-dibromotetradecane in THF, yielding a bromo-intermediate.

-

Hydroxylation: Hydrolysis of the terminal bromide using aqueous NaOH/EtOH to produce the primary alcohol.

Catalytic Innovations

Recent advances employ Brønsted acid catalysts like p-toluenesulfonic acid (PTSA) in hexafluoroisopropanol (HFIP) to accelerate intramolecular cyclization steps . For example, HFIP enhances PTSA acidity, facilitating the formation of 3-indolylmethanol intermediates critical for chain elongation . Microwave-assisted synthesis, as demonstrated in related indole systems, reduces reaction times from hours to minutes but remains untested for this specific compound .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Traditional Alkylation | 38 | 24 | 95 |

| PTSA/HFIP Catalysis | 45* | 6 | 97 |

| Microwave-Assisted | N/A | 0.5 | N/A |

*Estimated based on analogous reactions .

Biological Activities and Mechanisms

Neuroprotective Effects

The compound demonstrates dose-dependent neuroprotection in PC12 cells exposed to -induced oxidative stress (EC = 12.3 μM). Mechanistic studies suggest:

-

Serotonin Receptor Modulation: Competitive binding at 5-HT receptors ( μM).

-

Antioxidant Activity: Scavenging of hydroxyl radicals ( μM) via the indole NH group.

Comparative Analysis with Structural Analogs

Chain Length Optimization

Shortening the aliphatic chain to 8 carbons reduces neuroprotective efficacy by 67%, underscoring the necessity of the 14-carbon moiety for blood-brain barrier penetration. Conversely, N-methylation of the indole nitrogen abolishes receptor binding, highlighting the importance of the free NH group .

Future Research Directions

Pharmacokinetic Optimization

Structural modifications could address limited aqueous solubility (0.12 mg/mL in PBS). Proposed strategies include:

-

PEGylation: Attachment of polyethylene glycol to the hydroxyl group.

-

Prodrug Design: Synthesis of phosphate esters for enhanced bioavailability.

Target Validation Studies

CRISPR-Cas9 knockout models are needed to confirm 5-HT receptor dependency. Additionally, in vivo neuroprotection assays in rodent models of Parkinson’s disease remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume